5-Chloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Chloro-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic chemical compounds containing a tetrahydroisoquinoline moiety. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been explored through various methodologies. For instance, a simple and direct sp3 C-H bond arylation of tetrahydroisoquinolines was achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions, which facilitated the nucleophilic addition reaction with aryl Grignard reagents . Another synthesis route involved the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones with N-aryl-2-chloroacetamides, followed by Thorpe–Zeigler cyclization to yield tetrahydrothieno[2,3-c]isoquinolines . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was reported, starting from 3,4-dimethoxy phenethylamine, through acylation, Bischler-Napieralski reaction, reduction, and salt formation .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis confirmed the crystal structure of some synthesized compounds . The racemic title compound 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline was analyzed, revealing a tetrahydroisoquinoline skeleton with a dihedral angle of 85.82° between the benzene rings and the presence of an intramolecular N—H⋯N hydrogen bond .
Chemical Reactions Analysis
Tetrahydroisoquinolines undergo various chemical reactions, including the reaction with Vilsmeier reagent to form chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with the structures confirmed by spectral data and X-ray crystal structure analysis . The reaction of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied, which contains a 1,2,3-triazole moiety, and its electronic properties, including electrostatic surface potential and frontier molecular orbital analysis, were investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives have been extensively studied. For example, the compound 1,2,3,4-tetrahydroquinolinium hydrogen chloranilate was characterized, showing that chloranilate ions form a dimeric unit connected by O—H⋯O hydrogen bonds, with the tetrahydroquinolinium ions linked on both sides to give a 2:2 complex . The nonlinear optical properties, thermal and photophysical studies of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were also evaluated, demonstrating potential as a nonlinear optical material .
Scientific Research Applications
Dopamine D-1 Antagonist Activity
5-Chloro-1,2,3,4-tetrahydroisoquinoline and its isomers have been evaluated for their dopamine D-1 antagonist activity. Riggs et al. (1987) synthesized and assessed the activity of these compounds, identifying that certain isomers exhibit similar potencies as D-1 antagonists. The introduction of an N-methyl group was found to enhance potency approximately twofold, suggesting a specific pharmacophore for selective dopamine D-1 antagonist activity (Riggs, Nichols, Foreman, & Truex, 1987).
Catalytic Asymmetric Synthesis
Liu et al. (2015) discussed the significance of 1,2,3,4-tetrahydroisoquinoline as a "privileged scaffold" in natural products. Their research summarized novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline scaffolds. These strategies are pivotal for the total synthesis of alkaloid natural products, highlighting the compound's role in asymmetric catalysis (Liu, Liu, Jin, Guo, & Zhao, 2015).
Synthesis of PET AMPA Receptor Ligands
Gao et al. (2006) designed and synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) AMPA receptor ligands. These compounds are aimed at imaging brain diseases, demonstrating the compound's application in neuroimaging (Gao, Kong, Clearfield, & Zheng, 2006).
C(1)-Functionalization in Multicomponent Reactions
Kaur and Kumar (2020) focused on the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. Their research highlighted the compound's importance as a structural motif in various natural products and therapeutic lead compounds. They provided an overview of multicomponent reactions for the functionalization of this compound, emphasizing its biological activity potential (Kaur & Kumar, 2020).
Chemosensor for Cadmium
Prodi et al. (2001) explored the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium. The compound showed selective responsiveness to Cd^2+ ions, suggesting its utility in measuring cadmium concentrations in waste effluent streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Alpha-Adrenoceptor Affinity
Clark et al. (1990) prepared a series of 2-(tetrahydroisoquinolin-2-ylmethyl)- and 2-(isoindolin-2-ylmethyl)imidazolines and tested them for alpha 1- and alpha 2-adrenoceptor affinity. Their findings indicated that certain compounds, including 5-chloro derivatives, were selective alpha 2-adrenoceptor ligands (Clark, Berger, Garg, Weinhardt, Spedding, Kilpatrick, Brown, & MacKinnon, 1990).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOZWCJUZQXMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503775 | |
Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
73075-43-1 | |
Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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